

# Physicochemical Properties of Ibrutinib Impurity 6: A Technical Guide

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## Compound of Interest

Compound Name: Ibrutinib impurity 6

Cat. No.: B3324867

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## Introduction

Ibrutinib, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a crucial therapeutic agent in the treatment of various B-cell malignancies. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This technical guide provides an in-depth overview of the known physicochemical properties of **Ibrutinib impurity 6**, a significant dimeric impurity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals involved in the analysis and control of Ibrutinib and its related substances.

## Chemical Identity and Physical Properties

**Ibrutinib impurity 6** is chemically identified as 1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one. It is recognized as a process-related and potential degradation impurity of Ibrutinib. While extensive public data on all its physicochemical properties is limited, the available information is summarized below.

Table 1: Chemical Identity of **Ibrutinib Impurity 6**

Parameter	Value
Chemical Name	1,3-bis((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one
CAS Number	1987905-93-0[1]
Molecular Formula	C <sub>47</sub> H <sub>46</sub> N <sub>12</sub> O <sub>3</sub> [1]
Molecular Weight	826.97 g/mol [1]
Appearance	Off-White Solid[1]

Table 2: Physicochemical Properties of **Ibrutinib Impurity 6**

Property	Value	Notes
Melting Point	Data not publicly available	-
Boiling Point	Data not publicly available	-
Solubility	Data not publicly available	As a larger, dimeric molecule, it is expected to have low aqueous solubility.
pKa	Data not publicly available	-
Purity	>96% (commercially available reference standards)[1]	Purity is typically determined by HPLC.

## Experimental Protocols for Characterization

The structural elucidation and routine analysis of **Ibrutinib impurity 6** rely on a combination of chromatographic and spectroscopic techniques. The following protocols are based on established methods for the analysis of Ibrutinib and its impurities.[2][3][4][5]

## High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A validated stability-indicating HPLC method is essential for the separation and quantification of **Ibrutinib impurity 6** from the active pharmaceutical ingredient (API) and other impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size) is commonly used.
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile) is typically employed to achieve optimal separation.
- Flow Rate: A flow rate of approximately 1.0 mL/min is generally used.
- Detection: UV detection at a wavelength of around 216 nm is suitable for monitoring the elution of Ibrutinib and its impurities.[\[6\]](#)
- Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[\[2\]](#)[\[3\]](#)

## Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of **Ibrutinib impurity 6**.

- Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for this class of compounds.
- Analysis: The mass spectrum will show the protonated molecule  $[M+H]^+$ , which should correspond to the calculated molecular weight of **Ibrutinib impurity 6**. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation data for further structural elucidation.

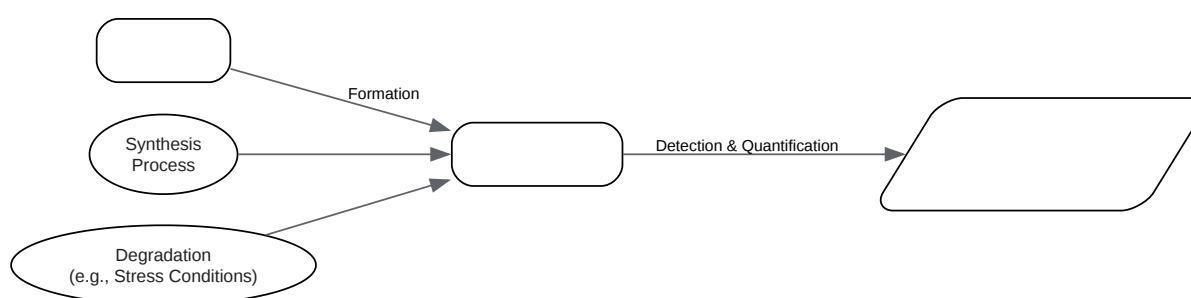
## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure of the impurity.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.
- **Sample Preparation:** The impurity is dissolved in a suitable deuterated solvent (e.g., DMSO- $d_6$ ).
- **Experiments:**  $^1H$  NMR and  $^{13}C$  NMR are fundamental for determining the proton and carbon framework. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to establish connectivity between different parts of the molecule and confirm the dimeric structure.

## Signaling Pathways and Logical Relationships

While specific signaling pathway information for **Ibrutinib impurity 6** is not available, its structural similarity to Ibrutinib suggests that any biological activity, if present, might be related to the BTK signaling pathway. The formation of this impurity is a key consideration in the manufacturing and stability testing of Ibrutinib.

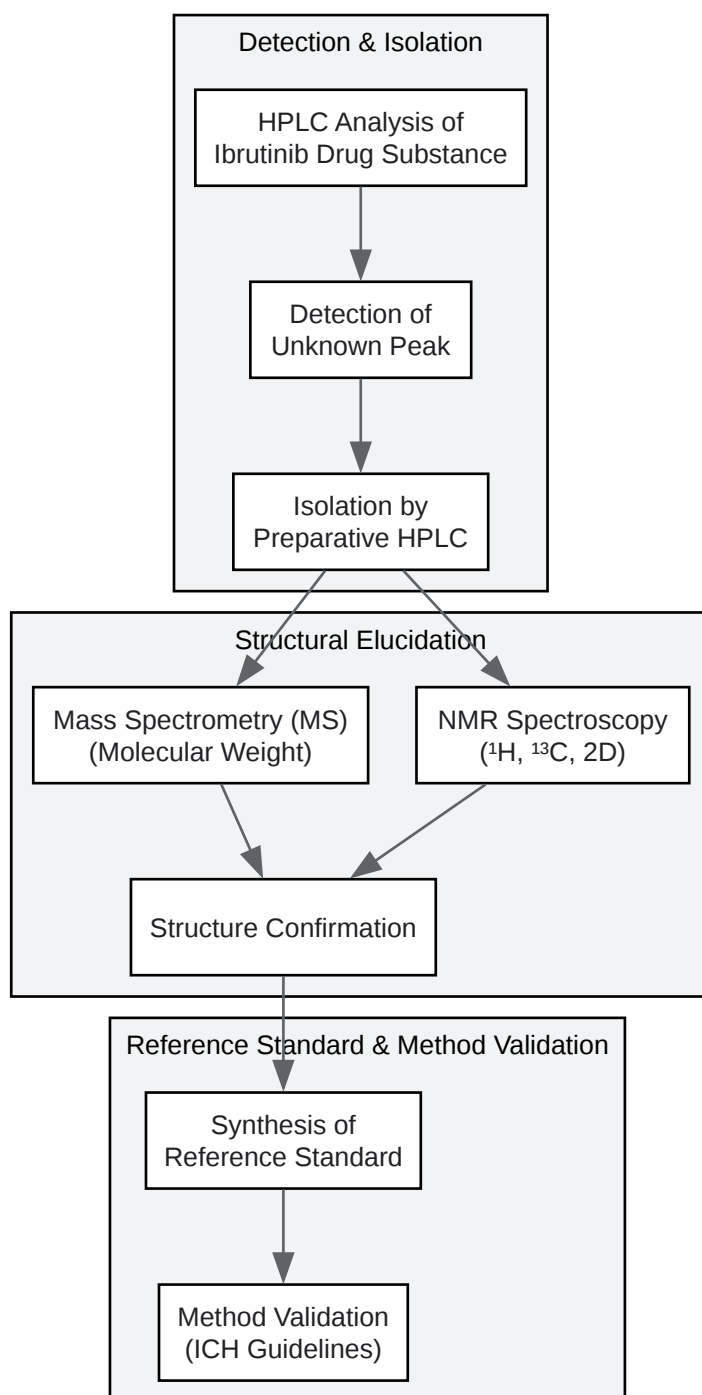


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Caption: Formation and Control of **Ibrutinib Impurity 6**.

# Experimental Workflow for Impurity Identification

The general workflow for identifying and characterizing an unknown impurity like **Ibrutinib impurity 6** in a drug substance is a systematic process.



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Caption: Workflow for Impurity Identification and Characterization.

## Conclusion

This technical guide provides a summary of the currently available physicochemical information for **Ibrutinib impurity 6**. While specific quantitative data for some properties are not in the public domain, the established analytical methodologies for Ibrutinib and its related compounds provide a robust framework for the identification, quantification, and control of this dimeric impurity. For professionals in drug development, a thorough characterization of such impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. The use of qualified reference standards in conjunction with validated analytical methods is essential for accurate monitoring.

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